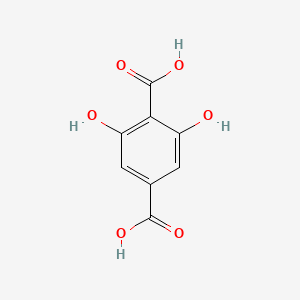
2,6-dihydroxyterephthalic Acid
描述
2,6-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6 It is a derivative of terephthalic acid, featuring two hydroxyl groups positioned at the 2 and 6 positions on the benzene ring
作用机制
Target of Action
2,6-Dihydroxyterephthalic Acid is an organic compound that primarily targets molecular structures involved in photoelectric applications . It is also known to interact with various biochemical pathways and has been used in the synthesis of numerous coordination polymers .
Mode of Action
The compound interacts with its targets through a process known as charge transfer. This involves the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor, resulting in more appealing physicochemical properties . This interaction leads to changes in the molecular structure and function of the targets, thereby affecting their role in various biochemical pathways.
Biochemical Pathways
It is known that the compound plays a role in the development of charge transfer materials, which are crucial in various applications such as solar cells, field effect transistors, photodetectors, photocatalysis, and organic light-emitting diodes .
Pharmacokinetics
It is known that the compound can be synthesized using a mixture of ethanolic solutions of the two coformers under a few minutes at room temperature .
Result of Action
The action of this compound results in the creation of a cocrystal complex with a high photocurrent ratio between the illumination and dark states . This makes the compound a promising candidate in fields of photoelectric detectors and solid-state lighting .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is known to occur at room temperature . .
生化分析
Biochemical Properties
It is known that the compound has a boiling point of 492.7±45.0 °C and a density of 1.779±0.06 g/cm3
Molecular Mechanism
It is known that the compound can be involved in charge transfer, which could cause the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor . This could result in more appealing physicochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dihydroxyterephthalic acid can be synthesized through several methods. One common approach involves the carboxylation of hydroquinone in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures. For instance, the Kolbe-Schmitt reaction is a well-known method for synthesizing hydroxyaromatic carboxylic acids, including this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and precise control of reaction conditions. The process may include steps such as carboxylation, salinization, and acidification, followed by purification through recrystallization .
化学反应分析
Types of Reactions
2,6-Dihydroxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学研究应用
2,6-Dihydroxyterephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and metal-organic frameworks (MOFs).
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
相似化合物的比较
Similar Compounds
- 2,5-Dihydroxyterephthalic acid
- 2-Hydroxyterephthalic acid
- Terephthalic acid
Uniqueness
2,6-Dihydroxyterephthalic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and the types of interactions it can form. This positioning allows for the formation of distinct hydrogen bonding patterns and coordination complexes compared to its isomers .
属性
IUPAC Name |
2,6-dihydroxyterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWBQWSPPNHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267138 | |
| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69660-39-5 | |
| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69660-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)
![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)
![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)
